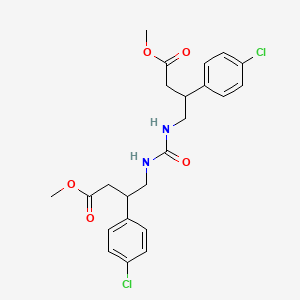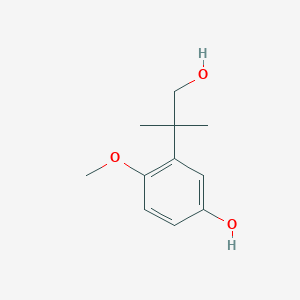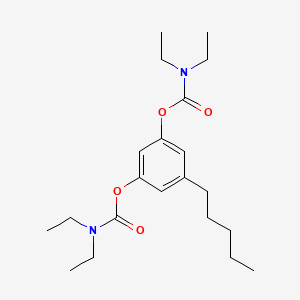
5-Pentyl-1,3-phenylene Bis(diethylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) is a chemical compound with the molecular formula C21H34N2O4 and a molecular weight of 378.51 g/mol . It is an intermediate for the synthesis of (Z)-Cannabinerolic Acid, a cannabinoid derived from the leaves of Cannabis sativa. This compound is of interest in various fields, including neurology, pain and inflammation research, and cannabinoid receptor studies .
準備方法
The synthesis of 5-Pentyl-1,3-phenylene Bis(diethylcarbamate) involves the reaction of 5-pentyl-1,3-phenylene with diethylcarbamate under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction in larger reactors with optimized conditions to maximize yield and purity.
化学反応の分析
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
科学的研究の応用
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of cannabinoids and other complex organic molecules.
作用機序
The mechanism of action of 5-Pentyl-1,3-phenylene Bis(diethylcarbamate) involves its interaction with cannabinoid receptors in the brain and other parts of the body. These interactions can modulate neurotransmission and influence various physiological processes. The compound may also affect molecular pathways involved in pain and inflammation, making it a potential candidate for therapeutic applications .
類似化合物との比較
5-Pentyl-1,3-phenylene Bis(diethylcarbamate) can be compared with other similar compounds, such as:
(Z)-Cannabinerolic Acid: This compound is derived from the same synthetic pathway and shares similar cannabinoid receptor interactions.
Other Diethylcarbamates: Compounds like diethylcarbamate derivatives may have similar chemical properties but differ in their specific biological activities and applications.
特性
分子式 |
C21H34N2O4 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
[3-(diethylcarbamoyloxy)-5-pentylphenyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C21H34N2O4/c1-6-11-12-13-17-14-18(26-20(24)22(7-2)8-3)16-19(15-17)27-21(25)23(9-4)10-5/h14-16H,6-13H2,1-5H3 |
InChIキー |
NBFWDFBXUVYJOL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=CC(=C1)OC(=O)N(CC)CC)OC(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
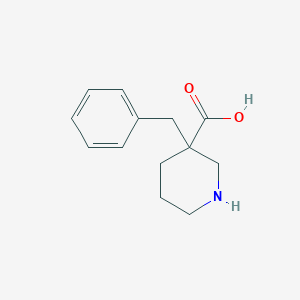
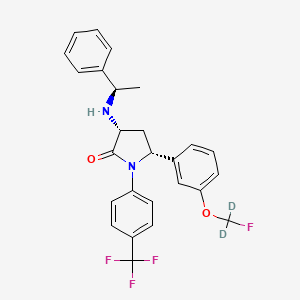
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
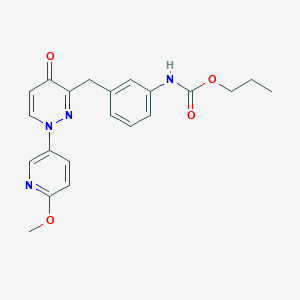
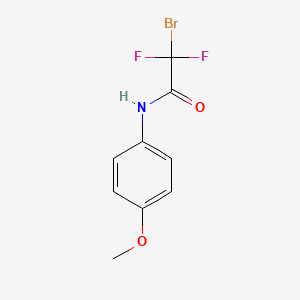
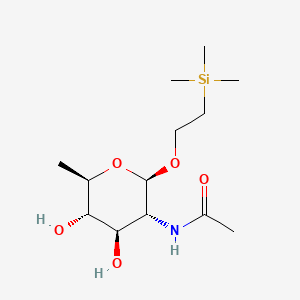
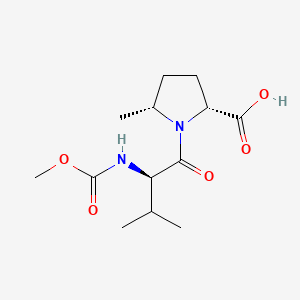
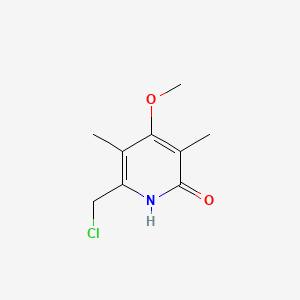
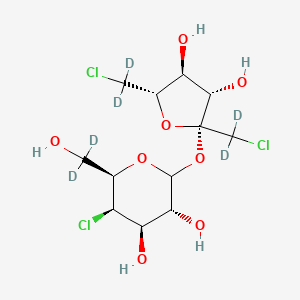
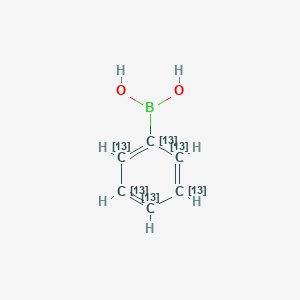
![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
